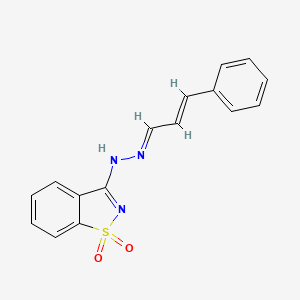![molecular formula C31H33N5O5S B11614113 4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B11614113.png)
4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that features a variety of functional groups, including a morpholine sulfonyl group, a phenyl group, and a piperazine moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE likely involves multiple steps, including the formation of the phthalazinone core, the introduction of the piperazine and morpholine sulfonyl groups, and the final coupling reactions. Typical conditions might include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, these compounds could be used in the development of new materials, pharmaceuticals, or agrochemicals.
作用機序
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
Similar compounds might include other phthalazinone derivatives, piperazine-containing molecules, and morpholine sulfonyl compounds.
Uniqueness
The uniqueness of 4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
特性
分子式 |
C31H33N5O5S |
|---|---|
分子量 |
587.7 g/mol |
IUPAC名 |
4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1-one |
InChI |
InChI=1S/C31H33N5O5S/c1-23-11-12-24(21-28(23)42(39,40)35-17-19-41-20-18-35)30-26-9-5-6-10-27(26)31(38)36(32-30)22-29(37)34-15-13-33(14-16-34)25-7-3-2-4-8-25/h2-12,21H,13-20,22H2,1H3 |
InChIキー |
XZFACFWTYVBQKW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)N6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7Z)-7-(3-bromobenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11614030.png)
![5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine](/img/structure/B11614037.png)
![(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile](/img/structure/B11614048.png)

![methyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11614058.png)
![(7Z)-3-(1,3-benzodioxol-5-yl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11614061.png)
![3-(3-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11614069.png)
![2-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11614071.png)
![6-(2-Fluorophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11614078.png)

![3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B11614083.png)
![diethyl 5-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11614093.png)
![2-(4-Chlorobenzyl)-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614107.png)
![N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11614111.png)
